((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane
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Overview
Description
((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane is a complex organic compound known for its unique structure and properties. This compound is characterized by multiple ethynyl groups attached to a phenyl ring, which is further bonded to a triisopropylsilane group. The presence of these ethynyl groups imparts significant reactivity and versatility to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the sequential Sonogashira coupling reactions, where ethynyl groups are introduced to the phenyl rings. The final step often includes the attachment of the triisopropylsilane group using a silylation reaction. The reaction conditions usually require palladium catalysts, copper co-catalysts, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often employed.
Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alkenes or alkanes with reduced ethynyl groups.
Substitution: Substituted phenyl derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, ((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane is used as a building block for the synthesis of more complex molecules. Its multiple ethynyl groups allow for further functionalization and cross-coupling reactions, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe or a linker in bioconjugation studies. Its unique structure allows for the attachment of various biomolecules, facilitating the study of biological processes and interactions.
Medicine
In medicine, this compound has potential applications in drug delivery systems. Its ability to form stable conjugates with therapeutic agents can enhance the targeting and efficacy of drugs.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as conductive polymers and nanomaterials. Its reactivity and versatility make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of ((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane involves its ability to undergo various chemical reactions due to the presence of multiple ethynyl groups. These groups can participate in cross-coupling reactions, forming new carbon-carbon bonds. The triisopropylsilane group provides steric protection, enhancing the stability and selectivity of the compound in reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- ((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)trimethylsilane
- ((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triethylsilane
Uniqueness
Compared to similar compounds, ((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane is unique due to the presence of the triisopropylsilane group, which provides greater steric hindrance and stability. This makes it more suitable for specific applications where stability and selectivity are crucial. Additionally, the multiple ethynyl groups offer enhanced reactivity, allowing for a broader range of chemical transformations.
Properties
IUPAC Name |
2-[4-[2-[4-[2-(4-ethynylphenyl)ethynyl]phenyl]ethynyl]phenyl]ethynyl-tri(propan-2-yl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34Si/c1-8-30-9-11-31(12-10-30)13-14-32-15-17-33(18-16-32)19-20-34-21-23-35(24-22-34)25-26-36(27(2)3,28(4)5)29(6)7/h1,9-12,15-18,21-24,27-29H,2-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYWHQDTEWTQAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#C)(C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467931 |
Source
|
Record name | ((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176977-38-1 |
Source
|
Record name | ((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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